A Comprehensive Technical Guide to t-Boc-Aminooxy-PEG12-acid: Properties and Applications
A Comprehensive Technical Guide to t-Boc-Aminooxy-PEG12-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of t-Boc-Aminooxy-PEG12-acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of t-Boc-Aminooxy-PEG12-acid
t-Boc-Aminooxy-PEG12-acid is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal carboxylic acid and a t-Boc protected aminooxy group. The PEG12 linker consists of twelve ethylene (B1197577) glycol units, imparting significant hydrophilicity to the molecule. This enhanced water solubility is a key advantage in biological applications, often improving the pharmacokinetic properties of the conjugated biomolecules.[1][2][3]
Physicochemical Data
| Property | Value | References |
| Chemical Formula | C₃₂H₆₃NO₁₇ | [4] |
| Molecular Weight | 733.9 g/mol | [4][5] |
| CAS Number | 187848-68-6 | [4] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and other polar organic solvents. | [4] |
Chemical Reactivity and Functional Groups
The utility of t-Boc-Aminooxy-PEG12-acid stems from its two distinct functional groups, which allow for sequential and orthogonal conjugation strategies.[7]
-
Carboxylic Acid (-COOH): This terminal group can be activated to react with primary and secondary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[5][6] Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6][8]
-
t-Boc Protected Aminooxy (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under a variety of conditions but can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] Once deprotected, the resulting aminooxy group (-ONH₂) can react with aldehydes or ketones to form a stable oxime linkage.[7][11] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[11][12]
Experimental Protocols
The following are detailed methodologies for the key reactions involving t-Boc-Aminooxy-PEG12-acid. These protocols are based on established procedures for similar PEGylated linkers and may require optimization for specific applications.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of t-Boc-Aminooxy-PEG12-acid to a primary amine-containing molecule.
Materials:
-
t-Boc-Aminooxy-PEG12-acid
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.2-8.0)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve t-Boc-Aminooxy-PEG12-acid in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS (or Sulfo-NHS).
-
Add 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[8]
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in a suitable reaction buffer.
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching and Purification:
t-Boc Deprotection
This protocol details the removal of the t-Boc protecting group to expose the aminooxy functionality.
Materials:
-
t-Boc protected compound
-
Dichloromethane (DCM) or dioxane
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Nitrogen or argon source
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the t-Boc protected compound in an appropriate organic solvent such as DCM or dioxane.[9]
-
-
Acid Treatment:
-
Monitoring the Reaction:
-
The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the deprotected product.[9]
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.[13]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.[13]
-
Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether two more times.[13]
-
Dry the final product under vacuum. The product will typically be the TFA salt of the amine.[9]
-
Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde or ketone-containing molecule.
Materials:
-
Deprotected aminooxy-PEG compound
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (typically pH 6.5-7.5, e.g., PBS)[11]
-
Optional: Aniline (B41778) or its derivatives as a catalyst[11]
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the aminooxy-PEG compound in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, preferably the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the aminooxy-PEG solution to the aldehyde/ketone solution. The optimal molar ratio should be determined empirically.[14]
-
If a catalyst is used, add aniline to the reaction mixture.
-
Incubate the reaction mixture for 2-4 hours at room temperature. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[14]
-
-
Purification:
-
Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove unreacted starting materials.[14]
-
Applications in Drug Development
The unique properties of t-Boc-Aminooxy-PEG12-acid make it a versatile tool in the development of complex therapeutics.
PROTACs
In the synthesis of PROTACs, this linker can be used to connect a target protein ligand to an E3 ligase ligand.[1][15] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule, while the length of the linker is a critical parameter for optimizing the formation of the ternary complex and subsequent target protein degradation.[3][16]
Antibody-Drug Conjugates (ADCs)
For ADCs, t-Boc-Aminooxy-PEG12-acid can be used to attach a cytotoxic payload to an antibody.[2][] The PEG linker can help to improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity.[2] The ability to perform sequential conjugations allows for precise control over the final ADC structure.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.
Caption: Workflow for Amide Bond Formation.
Caption: Sequential Deprotection and Oxime Ligation.
Caption: Solid-Phase PROTAC Synthesis Workflow.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. broadpharm.com [broadpharm.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
